
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benzopyrene. This compound is of interest due to its potential mutagenic and carcinogenic properties, which are common among PAHs. It is a derivative of benzo(a)pyrene, with a methyl group attached to the 10th position and hydrogenation at the 7,8,9,10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method includes the reduction of 9,10-dihydrobenzo(a)pyrene-7(8H)-one using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperature to achieve the desired tetrahydro product.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. similar compounds are often produced through catalytic hydrogenation processes in chemical manufacturing facilities.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated benzo(a)pyrene derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated benzo(a)pyrene derivatives.
Scientific Research Applications
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is primarily used in scientific research to study the mutagenic and carcinogenic properties of PAHs. It serves as a model compound to understand the metabolic activation and DNA binding of PAHs, which are crucial in cancer research. Additionally, it is used in environmental studies to assess the impact of PAHs on ecosystems and human health.
Mechanism of Action
The compound exerts its effects through metabolic activation, where it is converted into reactive intermediates by enzymes such as cytochrome P450. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, particularly the guanine bases.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: A well-known carcinogenic PAH.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A hydrogenated derivative of benzo(a)pyrene.
9,10-Dihydrobenzo(a)pyrene-7(8H)-one: A precursor in the synthesis of tetrahydro derivatives.
Uniqueness
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is unique due to its specific structural modifications, which influence its reactivity and biological activity. The presence of the methyl group and the hydrogenation at specific positions differentiate it from other PAHs, affecting its metabolic pathways and interaction with biological molecules.
Properties
CAS No. |
94849-98-6 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
10-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene |
InChI |
InChI=1S/C21H18/c1-13-4-2-7-16-12-17-9-8-14-5-3-6-15-10-11-18(19(13)16)21(17)20(14)15/h3,5-6,8-13H,2,4,7H2,1H3 |
InChI Key |
YPDHUSBPNLRINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


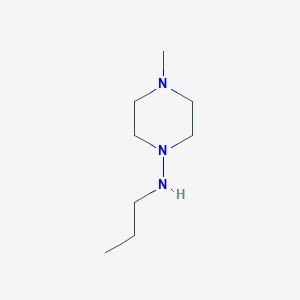
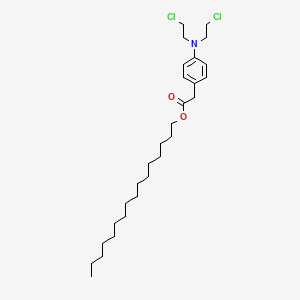
![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
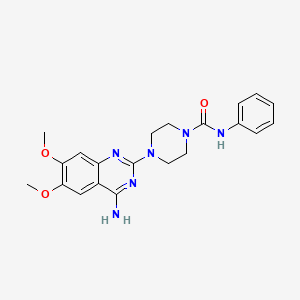
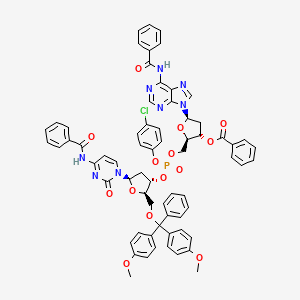
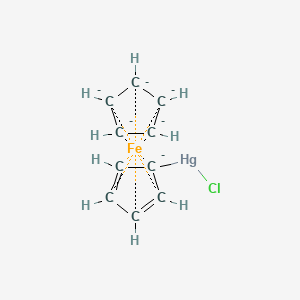
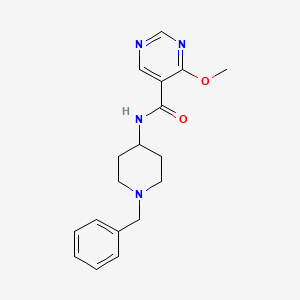
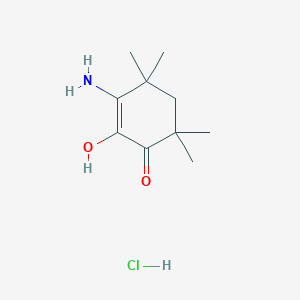
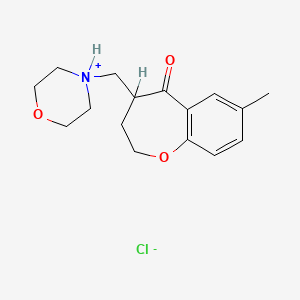
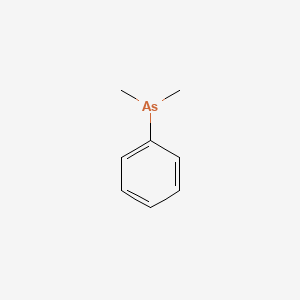
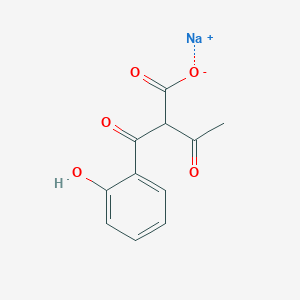
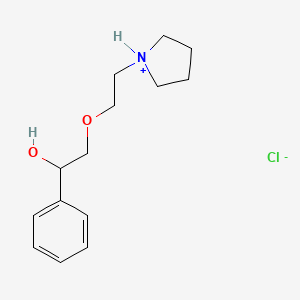
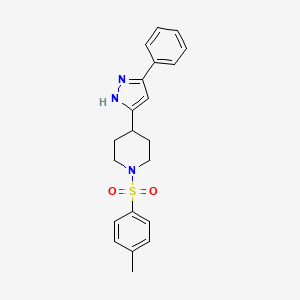
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
